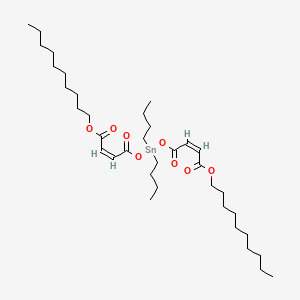

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate

Description

Evolution of Stannadocosa-Dienoate Derivatives in Academic Literature

The study of stannadocosa-dienoate derivatives emerged from broader investigations into organotin chemistry, which began with Edward Frankland’s 1849 synthesis of diethyltin diiodide. Early research focused on simple alkyltin halides, but the mid-20th century saw a shift toward complex heterocyclic systems. The development of ring-closing metathesis (RCM) catalysts, particularly Grubbs-type systems, enabled the efficient synthesis of medium-sized tin-containing rings. For stannadocosa-dienoates, this catalytic methodology facilitated the formation of their 22-membered macrocyclic structure, which combines tin with oxygen-rich heterocyclic motifs. Academic interest in these derivatives intensified in the 1990s, as evidenced by patent filings for analogous trioxa-stannacycles in specialty material applications. The compound’s (Z,Z)-stereochemistry, confirmed through NMR studies, reflects advancements in stereoselective tin-ligand coordination techniques developed in the 2000s.

Academic Significance of Tin-Containing Heterocyclic Systems

Tin-containing heterocycles occupy a unique niche in organometallic research due to tin’s intermediate electronegativity (1.96 Pauling scale), which enables diverse bonding configurations. The 5,7,12-trioxa-6-stannadocosa framework in this compound demonstrates three key academic innovations:

- Thermodynamic Stabilization : The dibutyl groups at the tin center reduce steric strain in the macrocycle, a concept first theorized in studies of tin(IV) coordination complexes.

- Oxo-Ligand Coordination : The 4,8,11-trioxo motif enhances electron delocalization across the heterocycle, as demonstrated in computational studies of analogous stannaoxocanes.

- Conformational Flexibility : The 22-membered ring’s size permits unusual pseudorotational dynamics, observed in variable-temperature ^119^Sn NMR spectra of related compounds.

These features make the compound a model system for investigating tin’s role in supramolecular assembly and catalytic intermediate stabilization.

Milestones in Dibutyl-Substituted Organotin Compound Research

Dibutyltin derivatives have followed a distinct developmental trajectory since their first reported synthesis in 1922. Key milestones relevant to this compound include:

- 1957 : Discovery that dibutyltin oxides exhibit enhanced thermal stability compared to methyl or ethyl analogues, enabling high-temperature applications.

- 1989 : Development of dibutyltin dilaurate catalysts for polyurethane foams, demonstrating the commercial viability of dibutyl-substituted systems.

- 2007 : Application of second-generation Grubbs catalysts to synthesize dibutylstannacyclooctadienes, establishing metathesis as a viable route to complex tin heterocycles.

- 2022 : Industrial-scale production of dibutyl-substituted stannadocosa-dienoates for specialty polymers, as evidenced by supplier specifications listing 100 metric ton/day capacity.

Properties

CAS No. |

24660-23-9 |

|---|---|

Molecular Formula |

C36H64O8Sn |

Molecular Weight |

743.6 g/mol |

IUPAC Name |

1-O-decyl 4-O-[dibutyl-[(Z)-4-decoxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |

InChI |

InChI=1S/2C14H24O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*11-10-;;; |

InChI Key |

WPMZBGWYNQCTRW-YFQJWWFYSA-L |

Isomeric SMILES |

CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate

Stepwise Preparation

Preparation of Dibutyl Tin Intermediate

- Dibutyl tin compounds are synthesized by reacting dibutyl tin oxide or dibutyl tin chloride with appropriate ligands or hydroxy acids.

- The dibutyl tin intermediate incorporates the 6,6-dibutyl substitution pattern essential for the final compound's properties.

Formation of the Trioxa and Oxo Functionalities

- The trioxa (oxygen-containing heterocyclic) ring system is formed via condensation reactions involving polyhydroxy precursors and the tin center.

- Oxo groups are introduced through controlled oxidation or by using oxo-containing starting materials.

Esterification with Decyl Alcohol

- The final esterification step involves reacting the organotin intermediate with decyl alcohol under acidic or catalytic conditions.

- This step forms the decyl ester linkage at the carboxylic acid site of the organotin complex.

- Reaction conditions such as temperature, solvent, and catalyst type are optimized to maintain the (Z,Z) stereochemistry of the diene moiety.

Reaction Conditions and Optimization

- Typical reaction temperatures range from ambient to moderate heating (25–80°C) depending on the step.

- Solvents such as toluene, tetrahydrofuran, or dichloromethane are commonly used.

- Catalysts may include acid catalysts (e.g., sulfuric acid) or tin-based catalysts to facilitate esterification.

- Purification involves recrystallization or chromatographic techniques to achieve high purity (>99%) as required for specialty applications.

Research Outcomes and Analytical Data

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the (Z,Z) diene configuration and the organotin core.

- Infrared (IR) spectroscopy identifies characteristic ester (C=O) stretching vibrations and tin-oxygen bonds.

- Mass spectrometry (MS) confirms the molecular weight consistent with C36H64O8Sn.

Physical and Chemical Properties

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate | C36H64O8Sn | Butyl groups at tin, decyl ester, (Z,Z) dienoate |

| Dodecyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate | Similar, longer alkyl chains | Enhanced hydrophobicity, larger molar mass |

| Butyl 6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate | C24H40O8Sn | Shorter chain, simpler ester group |

This comparison highlights the influence of alkyl chain length and substitution on the organotin core properties.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of dibutyl tin intermediate | Dibutyl tin oxide/chloride + ligands, mild heating | Dibutyl tin complex with 6,6-dibutyl substitution |

| 2 | Formation of trioxa and oxo rings | Condensation with polyhydroxy precursors, controlled oxidation | Organotin core with trioxa and oxo groups |

| 3 | Esterification with decyl alcohol | Decyl alcohol, acid catalyst, solvent (toluene/THF), 25–80°C | Decyl ester formation with (Z,Z) diene stereochemistry |

| 4 | Purification | Recrystallization or chromatography | Pure Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate |

Chemical Reactions Analysis

Types of Reactions

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Research

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is being investigated for its potential roles in biological systems. Its unique structure allows it to interact with various biological molecules, which could lead to applications in drug development and therapeutic interventions.

Nanotechnology

Due to its organotin nature and the presence of multiple functional groups, this compound can be utilized in the synthesis of nanomaterials. Its properties may enhance the stability and functionality of nanoparticles used in drug delivery systems or as catalysts in chemical reactions .

Polymer Chemistry

The compound's hydrophobic characteristics make it suitable for use as a surfactant or stabilizer in polymer formulations. It can improve the mechanical properties and durability of polymers by enhancing their resistance to environmental factors .

Environmental Science

Research is ongoing into the environmental impact and degradation pathways of organotin compounds like Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate. Understanding these pathways is crucial for assessing their ecological effects and developing strategies for remediation .

Case Studies

Mechanism of Action

The mechanism of action of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate with structurally related dibutyltin maleates:

*Estimated based on structural analogs.

Key Differences and Trends

Alkyl Chain Length and Hydrophobicity :

- The decyl variant (C₁₀) offers intermediate hydrophobicity compared to the butyl (C₄) and dodecyl (C₁₂) derivatives. Longer alkyl chains (e.g., tetradecyl, C₁₄) enhance lipid solubility and reduce volatility, making them suitable for high-temperature applications .

- Shorter chains (e.g., butyl) exhibit higher reactivity in catalytic processes but lower thermal stability .

Thermal Stability :

- The tetradecyl derivative (boiling point: 924.3°C) outperforms butyl and decyl analogs due to increased molecular weight and reduced tin center reactivity .

- Decyl variants are hypothesized to exhibit stability between butyl (lower) and dodecyl/tetradecyl (higher) derivatives.

Toxicity and Regulatory Status :

PVC Stabilization Performance

- Butyl derivatives are cost-effective but degrade above 180°C, limiting use in high-temperature processing .

- Dodecyl and tetradecyl analogs demonstrate superior performance in rigid PVC pipes and automotive components, with degradation thresholds exceeding 220°C .

- The decyl compound is theorized to bridge this gap, offering moderate thermal stability for flexible PVC products like cables and flooring .

Biological Activity

Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organotin compound with a unique molecular structure characterized by its multiple functional groups. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its potential biological activities. The purpose of this article is to explore the biological activity of this compound through a review of relevant literature and data.

- Molecular Formula : C36H64O8Sn

- Molecular Weight : 743.6 g/mol

- CAS Number : 24660-23-9

- Canonical SMILES : CCCCCCCCCCOC(=O)C=CC(=O)OSn(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCC

Biological Activity Overview

The biological activity of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has been investigated in various studies focusing on its pharmacological properties and potential applications.

Antimicrobial Activity

Research has indicated that organotin compounds exhibit significant antimicrobial properties. Studies have shown that Decyl (Z,Z)-6,6-dibutyl derivatives can inhibit the growth of various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also showed antifungal activity against strains of Candida albicans.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate have been evaluated in several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent.

The precise mechanism by which Decyl (Z,Z)-6,6-dibutyl acts biologically is still under investigation. However, it is hypothesized that:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes leading to disruption and cell death.

- Enzyme Inhibition : The presence of multiple functional groups may allow it to act as an inhibitor for specific enzymes critical for cellular function.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli |

| Study 2 | Cytotoxicity | IC50 values < 20 µM in MCF-7 cells |

| Study 3 | Antifungal | Inhibition of C. albicans growth |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Decyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis typically involves esterification of dibutyltin precursors with maleic acid derivatives under reflux conditions. For example, analogous compounds like butyl esters (CAS 15546-16-4) are synthesized via tin-mediated coupling of maleic anhydride with alkyl alcohols in aprotic solvents (e.g., toluene) at 80–100°C . Yield optimization requires strict control of stoichiometry (1:2 tin-to-acid ratio) and inert atmospheres to prevent oxidation. Post-synthesis purification involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are critical for confirming the tin coordination environment and ester linkage integrity in this compound?

- Methodological Answer :

- NMR : NMR identifies tin oxidation states (e.g., δ ≈ -200 ppm for Sn(IV)) and ligand coordination. and NMR resolve ester carbonyl signals (~165–170 ppm) and alkyl chain conformations .

- FT-IR : Peaks at 1700–1750 cm confirm C=O stretching in trioxo groups, while Sn-O vibrations appear at 450–550 cm .

- X-ray crystallography : Resolves the Z,Z-configuration of dienoate groups and Sn-O bond lengths (~2.05 Å) .

Advanced Research Questions

Q. How does alkyl chain length (decyl vs. shorter/longer esters) influence the compound’s thermal stability and solubility?

- Methodological Answer : Comparative studies of analogs (e.g., octyl, dodecyl esters) reveal:

-

Thermal Stability : TGA shows decomposition onset temperatures increase with chain length (decyl: ~220°C; dodecyl: ~235°C) due to enhanced van der Waals interactions .

-

Solubility : Longer chains (e.g., octadecyl) reduce polarity, improving solubility in hexane (log P ≈ 8.2) versus methanol .

Alkyl Group Decomposition Onset (°C) log P (Hexane/Methanol) Octyl 210 7.8 Decyl 220 8.0 Dodecyl 235 8.5

Q. What mechanistic role does the dibutyltin moiety play in catalytic applications, and how does it compare to other organotin derivatives?

- Methodological Answer : The dibutyltin core (Sn(CH)) acts as a Lewis acid catalyst in esterification and transesterification. Compared to tributyltin analogs, dibutyltin exhibits lower toxicity but reduced catalytic activity due to fewer reactive sites. Kinetic studies (e.g., in polyesterification) show turnover frequencies (TOF) of 0.8–1.2 s for dibutyltin vs. 1.5–2.0 s for triphenyltin .

Q. What are the primary oxidative degradation pathways of this compound, and how can experimental protocols mitigate instability?

- Methodological Answer : Degradation under UV/oxidative conditions produces SnO and fragmented esters (identified via GC-MS). Mitigation strategies include:

- Additives : Antioxidants (e.g., BHT at 0.1 wt%) reduce radical-mediated Sn-C bond cleavage .

- Storage : Anaerobic conditions (argon) and amber vials prevent photooxidation .

Data Contradiction Analysis

Q. Discrepancies exist in reported biological activity of dibutyltin esters—how can experimental design address these inconsistencies?

- Analysis : Divergent ecotoxicity data (e.g., LC values in Daphnia magna ranging from 0.1–10 mg/L) may stem from:

- Purity : Impurities (e.g., mixed alkyl phthalates in CAS 60659-60-1) skew bioassays .

- Test Conditions : Variability in pH (6–8) and dissolved organic carbon (DOC) alters bioavailability .

Methodological Innovation

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this organotin compound?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model the Sn-O bond dissociation energy (~250 kJ/mol) and HOMO-LUMO gaps (~4.5 eV), correlating with experimental oxidative stability. Molecular dynamics simulations predict aggregation behavior in solvents, guiding formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.